1-[3-[(3R,4S)-3-amino-4-propylpyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[(3R,4S)-3-amino-4-propylpyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one is a complex organic compound featuring a pyrrolidine ring, an imidazolidinone moiety, and an amino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[(3R,4S)-3-amino-4-propylpyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under specific conditions.
Incorporation of the Imidazolidinone Moiety: This step involves the reaction of the pyrrolidine derivative with a carbonyl-containing compound, such as urea or its derivatives, under catalytic conditions.
Final Coupling Reaction: The final step involves coupling the pyrrolidine-imidazolidinone intermediate with a phenyl group, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing high-throughput techniques and efficient catalysts to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-[3-[(3R,4S)-3-amino-4-propylpyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.
Major Products Formed
Scientific Research Applications
1-[3-[(3R,4S)-3-amino-4-propylpyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-[(3R,4S)-3-amino-4-propylpyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.
Imidazolidinone Derivatives: Compounds with similar imidazolidinone moieties, such as benzimidazolidin-2-ones.
Uniqueness
1-[3-[(3R,4S)-3-amino-4-propylpyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
1-[3-[(3R,4S)-3-amino-4-propylpyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-2-4-13-10-20(11-15(13)18)16(22)12-5-3-6-14(9-12)21-8-7-19-17(21)23/h3,5-6,9,13,15H,2,4,7-8,10-11,18H2,1H3,(H,19,23)/t13-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFVKJRVHSVFOH-ZFWWWQNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)C2=CC(=CC=C2)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC(=CC=C2)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.